Cas no 2138246-84-9 (3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione)

3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione is a sulfone-containing compound featuring a thietane ring and a substituted aromatic amine moiety. Its structural design incorporates a 4-methyl-3-nitrophenyl group, which may enhance electronic properties and reactivity, making it useful in synthetic and medicinal chemistry applications. The sulfone (1,1-dione) group contributes to stability and potential bioactivity, while the thietane ring offers conformational rigidity. This compound is of interest in the development of pharmacophores or as an intermediate in organic synthesis, particularly for exploring structure-activity relationships in drug discovery. Its well-defined molecular architecture allows for precise modifications, supporting research in heterocyclic and sulfone chemistry.
3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione structure
2138246-84-9 structure
Product Name:3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione
CAS No:2138246-84-9
MF:C11H14N2O4S
MW:270.304861545563
CID:6409862
PubChem ID:165452510
Update Time:2025-08-03

3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 2138246-84-9
    • 3-{[(4-methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione
    • EN300-738681
    • 3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione
    • Inchi: 1S/C11H14N2O4S/c1-8-2-3-9(4-11(8)13(14)15)5-12-10-6-18(16,17)7-10/h2-4,10,12H,5-7H2,1H3
    • InChI Key: NJKQYNZOGKAIDV-UHFFFAOYSA-N
    • SMILES: S1(CC(C1)NCC1C=CC(C)=C(C=1)[N+](=O)[O-])(=O)=O

Computed Properties

  • Exact Mass: 270.06742811g/mol
  • Monoisotopic Mass: 270.06742811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 100Ų

3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738681-1.0g
3-{[(4-methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione
2138246-84-9
1g
$0.0 2023-06-07

Additional information on 3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione

Recent Advances in the Study of 3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione (CAS: 2138246-84-9)

The compound 3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione (CAS: 2138246-84-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thietane-1,1-dione scaffold and nitroaromatic substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities.

One of the key findings in recent research is the compound's role as a potent inhibitor of specific enzymatic pathways involved in inflammatory responses. In vitro studies have demonstrated that 3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione exhibits high selectivity towards certain kinases, making it a candidate for the development of targeted anti-inflammatory therapies. The compound's ability to modulate cellular signaling pathways has been validated through extensive biochemical assays and molecular docking studies.

Another area of interest is the compound's potential application in oncology. Preliminary data from cell-based assays suggest that 3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione can induce apoptosis in certain cancer cell lines, particularly those with dysregulated kinase activity. Researchers have also investigated its synergistic effects when combined with existing chemotherapeutic agents, revealing enhanced efficacy in reducing tumor growth in preclinical models.

The synthetic accessibility of 3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione has also been a focus of recent investigations. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles to minimize environmental impact. These advancements are critical for scaling up production and facilitating further pharmacological evaluations.

Despite these promising developments, challenges remain in fully understanding the compound's pharmacokinetics and toxicity profile. Ongoing studies are aimed at addressing these gaps, with particular attention to its metabolic stability and potential off-target effects. The integration of computational modeling and high-throughput screening techniques is expected to accelerate the optimization of this compound for clinical applications.

In conclusion, 3-{[(4-Methyl-3-nitrophenyl)methyl]amino}-1lambda6-thietane-1,1-dione represents a compelling area of research in chemical biology and drug discovery. Its multifaceted biological activities and synthetic tractability make it a valuable candidate for further development. Future research should focus on translational studies to bridge the gap between laboratory findings and therapeutic applications, ultimately contributing to the advancement of precision medicine.

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